molecular formula C18H20ClFN2O B2639440 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide CAS No. 899975-55-4

2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B2639440
CAS No.: 899975-55-4
M. Wt: 334.82
InChI Key: DDPKSRFTTNUJFJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications due to their diverse chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethyl-2-(4-fluorophenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, organic solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-bromophenyl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]acetamide

Uniqueness

The presence of both chlorine and fluorine atoms in the aromatic rings of 2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPKSRFTTNUJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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